molecular formula C₁₉H₂₀D₅BN₄O₄ B1152657 (1S,2R)-Bortezomib-d5

(1S,2R)-Bortezomib-d5

Cat. No.: B1152657
M. Wt: 389.27
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-Bortezomib-d5 is an isotope-labelled diastereomer of Bortezomib, a reversible and selective inhibitor that targets the 26S proteasome . The proteasome is a multiprotein complex found in the nucleus and cytosol of eukaryotic cells and is essential for intracellular protein turnover and homeostasis . Bortezomib, the parent compound, exerts its activity by reversibly binding to the chymotrypsin-like subunit of the 26S proteasome, thereby inhibiting the ubiquitin-proteasome pathway and preventing the degradation of pro-apoptotic factors . This accumulation of proteins ultimately leads to the activation of programmed cell death, or apoptosis, in neoplastic cells . As the first proteasome inhibitor approved by the US FDA, Bortezomib is a critical agent in cancer research, particularly for multiple myeloma and mantle cell lymphoma . The deuterated form, this compound, is designed for use in research applications such as mechanistic studies, drug metabolism and pharmacokinetics (DMPK) investigations, and as an internal standard for quantitative mass spectrometric bioanalysis . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₁₉H₂₀D₅BN₄O₄

Molecular Weight

389.27

Synonyms

B-[(1S)-3-Methyl-1-[[(2R)-1-oxo-3-phenyl-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]boronic Acid-d5

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for 1s,2r Bortezomib D5

Historical Development of Bortezomib (B1684674) Synthesis Relevant to Deuterated Variants

The initial synthetic routes to Bortezomib, first synthesized in 1995, were foundational for later developments, including the synthesis of its deuterated analogs. wikipedia.orgnih.gov Retrosynthetically, the Bortezomib molecule is composed of three key structural units: pyrazinoic acid, L-phenylalanine, and an L-boronoleucine fragment. luxembourg-bio.com Early methodologies employed a sequential, linear approach to assemble these components. luxembourg-bio.com

A crucial element in these early syntheses was the stereoselective preparation of the aminoboronic acid unit. This was achieved by using a chiral auxiliary, most commonly (1S,2S,3R,5S)-pinanediol, which directs the stereochemistry during the introduction of the boronic acid functionality. luxembourg-bio.comgoogle.com The pinanediol ester of the boronic acid is carried through several synthetic steps before being cleaved in the final stages to yield the free boronic acid. luxembourg-bio.com

For the synthesis of a deuterated variant like (1S,2R)-Bortezomib-d5, these historical methods provide a clear framework. The strategy involves replacing one of the key building blocks with its deuterated counterpart. Given that the "-d5" designation typically refers to the stable labeling of an aromatic ring, the logical precursor for modification is L-phenylalanine. By substituting standard L-phenylalanine with L-phenylalanine-d5 (where the five hydrogens of the phenyl ring are replaced by deuterium), the established sequential synthesis could be adapted to produce the final deuterated compound.

Advanced Convergent and Divergent Synthetic Approaches for this compound

To improve efficiency, yield, and atom economy, more advanced synthetic strategies have largely replaced the initial linear approaches. luxembourg-bio.com Convergent synthesis has become the preferred method for Bortezomib and its analogs. researchgate.net This strategy involves the separate synthesis of key intermediates, which are then combined in the final stages. For this compound, a convergent approach would involve the coupling of two pivotal fragments: N-pyrazinoyl-L-phenylalanine-d5 and a chiral aminoboronic ester salt. luxembourg-bio.comresearchgate.net

The core of synthesizing this compound lies in the preparation of its deuterated precursor, L-phenylalanine-d5, while maintaining high stereochemical purity. The five deuterium (B1214612) atoms are incorporated into the phenyl ring, a common strategy in isotopic labeling to enhance metabolic stability or for use as an internal standard, owing to the strength of the C-D bond. zeochem.com

Several methods can be employed for the deuteration of phenylalanine. A highly effective technique is the direct hydrogen-isotope exchange (HIE) on L-phenylalanine. nih.gov This can be achieved using deuterium gas (D₂) and a heterogeneous catalyst, such as ruthenium or palladium, in a deuterated solvent like D₂O. nih.govresearchgate.net This method allows for the direct incorporation of deuterium into the aromatic ring without compromising the stereocenter of the amino acid.

The other key precursor, the (R)-1-amino-3-methylbutane-1-boronic acid fragment, is synthesized stereoselectively using established methods, such as the Matteson homologation, employing a chiral auxiliary like (1S,2S,3R,5S)-pinanediol to ensure the correct (R) configuration at the carbon bearing the boron atom. acs.org

The condensation of the two primary fragments—N-pyrazinoyl-L-phenylalanine-d5 and the (1S,2S,3R,5S)-pinanediol ester of (R)-1-amino-3-methylbutane-1-boronic acid—is a critical step where the stereochemical integrity of the molecule must be preserved. The chiral center in the L-phenylalanine-d5 moiety is susceptible to racemization (epimerization) under harsh coupling conditions.

To mitigate this risk, specific peptide coupling reagents are employed that facilitate amide bond formation under mild conditions while suppressing racemization. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) has been identified as a particularly effective condensing reagent for this purpose. luxembourg-bio.comresearchgate.netgoogle.com The use of TBTU, often in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), ensures the efficient formation of the peptide bond, yielding the protected dipeptide boronate ester with high diastereomeric purity. researchgate.net The final deprotection step, which involves the transesterification of the pinanediol group with isobutylboronic acid under acidic conditions, releases this compound. luxembourg-bio.comnih.gov

Methods for Isotopic Incorporation and Assessment of Deuterium Exchange Kinetics

The incorporation of deuterium into the Bortezomib structure is strategically designed to occur at metabolically stable positions to prevent in-vivo loss of the isotopic label. chemicalsknowledgehub.com The C-D bonds on the aromatic phenyl ring are robust and not susceptible to back-exchange with protons under typical physiological or analytical conditions. chemicalsknowledgehub.com

While the phenyl-d5 label is stable, it is important to consider the potential for hydrogen-deuterium exchange at other positions in the molecule. The boronic acid moiety itself is known to undergo dynamic exchange reactions with diols and water, a process that is fundamental to its biological activity but does not affect the incorporated label on the phenyl ring. nih.gov The amide protons (N-H) are also exchangeable, but this is a rapid and expected process in protic solvents and does not compromise the integrity of the core C-D labels.

The stability of the incorporated deuterium can be assessed using techniques like mass spectrometry or NMR spectroscopy by incubating the compound in a protic, non-deuterated solvent over time and monitoring for any change in mass or NMR signal, which would indicate loss of the label. nih.gov For this compound, no significant exchange of the phenyl deuterons is expected.

Analytical Characterization of Synthesized this compound for Isotopic Enrichment and Stereochemical Integrity

Following synthesis, the resulting this compound must be rigorously analyzed to confirm its identity, purity, isotopic enrichment, and stereochemical integrity. A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this characterization. rsc.orgrsc.org

Table 1: Representative Mass Spectrometry Data for Isotopic Enrichment of this compound

IsotopologueDescriptionRelative Abundance (%)
d5Target molecule with 5 deuterium atoms98.5
d4Molecule with 4 deuterium atoms1.2
d3Molecule with 3 deuterium atoms0.2
d2Molecule with 2 deuterium atoms<0.1
d1Molecule with 1 deuterium atom<0.1
d0Non-deuterated molecule<0.1

¹³C NMR: The carbon NMR spectrum would show the signals for the deuterated carbons as multiplets with attenuated intensity due to C-D coupling, further confirming the location of the labels.

Chiral HPLC: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be employed to confirm the enantiomeric and diastereomeric purity, ensuring that the desired (1S,2R) stereochemistry is intact and separating it from other potential stereoisomers. researchgate.net

Advanced Analytical Methodologies Employing 1s,2r Bortezomib D5 As an Internal Standard

Theoretical Foundations of Quantitative Bioanalysis Using Stable Isotope Internal Standards

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration that is added to samples, calibrators, and quality control samples. The purpose of the IS is to correct for the variability inherent in the analytical process, including sample extraction, injection volume, and instrument response. nih.gov An ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the detector. nih.gov

Stable isotope-labeled (SIL) internal standards are considered the most suitable choice for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the unlabeled analyte. japsonline.com This chemical identity ensures that the SIL internal standard co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. nih.gov Because the SIL internal standard has a different mass, it can be distinguished from the analyte by the mass spectrometer. nih.gov

The use of a SIL internal standard like (1S,2R)-Bortezomib-d5 allows for ratiometric quantification. The response of the analyte is normalized to the response of the internal standard, which significantly improves the accuracy and precision of the measurement by correcting for variations at multiple stages of the analytical procedure. nih.gov For a SIL internal standard to be effective, it must have a suitable mass difference from the analyte (generally three or more mass units for small molecules), be stable, and contain a negligible amount of the unlabeled analyte. japsonline.com

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Bortezomib (B1684674) Quantification

The development of a robust and reliable LC-MS/MS method for the quantification of Bortezomib in biological fluids is a multi-step process that involves the optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Optimization of Sample Preparation Techniques for Diverse Biological Matrices

The primary goal of sample preparation is to extract the analyte and the internal standard from the biological matrix, remove interfering substances, and concentrate the sample. For Bortezomib analysis in human plasma, a common and efficient technique is protein precipitation. nih.gov

This method involves the addition of an organic solvent, such as acetonitrile (B52724) containing 0.1% formic acid, to the plasma sample. nih.gov The organic solvent denatures and precipitates the plasma proteins, which can then be separated by centrifugation. To further remove interferences from the denatured proteins, the supernatant can be passed through a filter cartridge, such as a 0.45µm solid-phase extraction (SPE) filter. nih.gov This simple and rapid extraction technique has been shown to provide good recovery for Bortezomib. nih.gov

Chromatographic Separation Parameters and Method Robustness for Deuterated and Non-Deuterated Analogs

Chromatographic separation is essential to separate Bortezomib and its deuterated internal standard from endogenous matrix components that could interfere with the analysis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for this purpose.

A typical chromatographic system for Bortezomib analysis utilizes a C18 or a cyano (CN) column. nih.govmdpi.com The mobile phase often consists of a mixture of an aqueous component (e.g., 10 mM ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile). nih.gov The separation can be performed in either an isocratic or a gradient elution mode. An isocratic method with a mobile phase of acetonitrile and 10 mM ammonium formate buffer (75:25 v/v) on an ACE 5CN column has been successfully used, achieving chromatographic separation in approximately 3.5 minutes. nih.gov The robustness of the chromatographic method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Mass Spectrometric Detection Modes and Selection of Multiple Reaction Monitoring (MRM) Transitions for this compound

Tandem mass spectrometry (MS/MS) is the detection technique of choice for quantitative bioanalysis due to its high sensitivity and selectivity. The most common mode of operation for quantitative analysis on a triple quadrupole mass spectrometer is Multiple Reaction Monitoring (MRM). japsonline.com In MRM, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule, [M+H]+, in the case of Bortezomib), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is then set to monitor for a specific product ion. japsonline.com This precursor-to-product ion transition is highly specific to the analyte of interest.

For Bortezomib, the protonated molecule [M+H]+ has a mass-to-charge ratio (m/z) of approximately 385.2. While specific transitions for this compound are not widely published, the literature extensively reports the transitions for a deuterated analog, Bortezomib-d3. These transitions can serve as a reference for the development of a method for the d5 analog.

Below is a table summarizing typical MRM transitions for Bortezomib and its commonly used deuterated internal standard, Bortezomib-d3. nih.goveuropa.eu

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Bortezomib385.2258.1
Bortezomib-d3370.3229.2

Note: The precursor ion for Bortezomib has also been reported as m/z 367.3 with a product ion of 226.3. nih.gov The specific ions and collision energies would be optimized during method development for this compound.

Comprehensive Method Validation Parameters and Performance Characteristics

A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. neuroquantology.com The validation process assesses various parameters, including selectivity and specificity.

Assessment of Selectivity and Specificity in Complex Sample Environments

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. longdom.org Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

To assess selectivity, blank biological matrix samples from multiple sources are analyzed to ensure that no endogenous components interfere with the detection of Bortezomib or this compound at their respective retention times. According to regulatory guidelines, the response of any interfering peak in the blank matrix should not be more than 20% of the response of the analyte at the lower limit of quantification (LLOQ) and not more than 5% of the response of the internal standard. japsonline.comneuroquantology.com

The specificity of the method is evaluated by analyzing the analyte in the presence of its potential impurities and degradation products. Forced degradation studies, where the drug is subjected to stress conditions such as acid, base, oxidation, and heat, can be performed to generate potential degradation products. mdpi.com The analytical method should be able to separate Bortezomib from these degradation products. mdpi.com

The following table summarizes the key aspects of selectivity and specificity assessment in a validated LC-MS/MS method for Bortezomib.

Validation ParameterAssessment ProcedureAcceptance Criteria
Selectivity Analysis of at least six different blank matrix lots.No significant interfering peaks at the retention times of Bortezomib and the internal standard. Response of interfering peaks should be <20% of LLOQ for the analyte and <5% for the IS. japsonline.comneuroquantology.com
Specificity Analysis of Bortezomib in the presence of known impurities and degradation products.The method should be able to resolve Bortezomib from all potential interfering substances.

By adhering to these rigorous validation parameters, an LC-MS/MS method using this compound as an internal standard can be established as a reliable and robust tool for the quantitative determination of Bortezomib in complex biological matrices.

Establishment of Linearity, Dynamic Range, and Calibration Curve Properties

A fundamental requirement for any quantitative analytical method is the establishment of a linear relationship between the analyte concentration and the instrumental response. In assays employing this compound, this is achieved by constructing a calibration curve. This involves analyzing a series of calibration standards prepared by spiking known concentrations of Bortezomib into a blank biological matrix (e.g., human plasma), along with a constant concentration of this compound. The response is measured as the peak area ratio of the analyte to the internal standard.

Validated LC-MS/MS methods have demonstrated excellent linearity over a wide dynamic range, suitable for clinical and pharmacokinetic studies. For instance, a common calibration curve for Bortezomib in human plasma spans from 2.00 ng/mL to 1000 ng/mL. japsonline.com Across this range, the relationship between the concentration and the peak area ratio consistently yields a correlation coefficient (r²) of 0.998 or greater, indicating a strong linear fit. japsonline.com Another study established a linear range of 0.2 to 20.0 ng/mL with a correlation coefficient exceeding 0.999. nih.gov The use of a weighted linear regression model, such as 1/x², is often employed to ensure accuracy across the entire concentration range, especially at the lower end. drugbank.com

Table 1: Linearity and Dynamic Range of Bortezomib Assays Using a Deuterated Internal Standard
Linearity RangeCorrelation Coefficient (r²)MatrixReference
2 - 1000 ng/mL≥ 0.998Human Plasma japsonline.com
0.2 - 20.0 ng/mL> 0.999Dried Blood Spot nih.gov
2 - 250 ng/mLNot SpecifiedHuman Plasma drugbank.com
20 - 120 µg/mL0.9994Bulk and Pharmaceutical Formulation jddtonline.info

Evaluation of Analytical Accuracy and Precision Across Concentration Ranges

Accuracy and precision are critical parameters for validating the reliability of an analytical method. Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels: low, medium, and high.

In methods utilizing this compound, both intra-day (within a single day) and inter-day (across different days) precision and accuracy are assessed. The acceptance criteria for bioanalytical methods, as stipulated by regulatory guidelines, are generally met in these assays. For example, studies report intra- and inter-day precision, expressed as the relative standard deviation (RSD) or coefficient of variation (CV), to be less than 15%. japsonline.com Similarly, accuracy is typically within ±15% of the nominal concentration. For the lower limit of quantitation (LLOQ), a slightly wider acceptance range of ±20% is often applied. One study demonstrated accuracy with a relative error of less than 12.5% and precision with a CV below 10.7%. nih.gov Another reported satisfactory results with intra- and inter-day RSD from 3.7% to 13.8% and accuracy ranging from 86.8% to 113.5%. drugbank.com

Table 2: Accuracy and Precision Data for Bortezomib Quantification
ParameterConcentration LevelsAcceptance CriteriaReported FindingsReference
Intra- & Inter-Day Precision (CV%)Low, Medium, High QC≤ 15%3.7% to 13.8% drugbank.com
Intra- & Inter-Day AccuracyLow, Medium, High QC85 - 115%86.8% to 113.5% drugbank.com
Precision (CV%)Not Specified< 10.7%Met acceptance criteria nih.gov
Accuracy (Relative Error %)Not Specified< 12.5%Met acceptance criteria nih.gov

Determination of Limits of Detection (LOD) and Quantitation (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. The LOQ is a critical parameter for studies requiring high sensitivity.

For Bortezomib assays, the use of a deuterated internal standard in conjunction with sensitive LC-MS/MS instrumentation allows for low LOQs. The lowest standard on the calibration curve is often designated as the LLOQ, provided it meets the criteria for accuracy and precision (typically within 20% of the nominal value). Various studies have established sensitive LOQs for Bortezomib in biological fluids. For instance, an LOQ of 2 ng/mL has been consistently achieved in human plasma. japsonline.comdrugbank.com An even lower LOQ of 0.2 ng/mL has been reported for the analysis of Bortezomib in dried blood spot samples. nih.gov One study reported an LOD of 2.6402 µg/ml and an LOQ of 7.281 µg/ml for Bortezomib in its bulk and pharmaceutical formulation. jddtonline.info

Table 3: Limits of Detection and Quantitation for Bortezomib
ParameterValueMatrixReference
LOQ2 ng/mLHuman Plasma drugbank.com
LLOQ2.00 ng/mLHuman Plasma japsonline.com
LOQ0.2 ng/mLDried Blood Spot nih.gov
LOD2.6402 µg/mlBulk and Pharmaceutical Formulation jddtonline.info
LOQ7.281 µg/mlBulk and Pharmaceutical Formulation jddtonline.info

Investigation of Matrix Effects and Efficacy of this compound for Normalization

The 'matrix effect' is a phenomenon in LC-MS/MS where co-eluting endogenous components from the biological sample can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. A stable isotope-labeled internal standard like this compound is the most effective tool to compensate for these matrix effects.

Because this compound co-elutes with the unlabeled Bortezomib and has nearly identical ionization properties, any suppression or enhancement of the signal will affect both the analyte and the internal standard to the same degree. By using the peak area ratio for quantification, the variability introduced by the matrix effect is effectively normalized. Studies have demonstrated that the matrix effect for Bortezomib quantification using this approach is minimal and well within acceptable limits, often less than 15%. nih.gov The average extraction recovery for Bortezomib has been reported to be around 82.71%, with the internal standard ensuring that any variability in this recovery between samples is accounted for in the final calculation. japsonline.com The efficacy of the internal standard is confirmed when the calculated concentrations of QC samples are accurate and precise, irrespective of the biological matrix source.

Applications in Reference Standard Programs and Quality Control within Analytical Laboratories

This compound plays a crucial role in the reference standard and quality control programs of analytical laboratories. As an internal standard, it is an integral component of the analytical method itself, ensuring the reliability of every measurement.

In this context, its applications include:

Routine Quality Control: In high-throughput clinical or research laboratories, this compound is added to every unknown sample, calibrator, and QC sample. This ensures that the entire analytical process, from extraction to detection, is monitored for each individual sample, providing confidence in the reported results.

Method Validation and Transfer: During the validation of a new analytical method or the transfer of a method between laboratories, the performance of the internal standard is critically evaluated to ensure it provides adequate correction for variability.

Reference Material Characterization: While this compound is itself a reference material (an internal standard), it is used in assays that quantify Bortezomib in primary reference standards or other certified reference materials. This ensures the accurate assignment of concentration values to these materials.

System Suitability Testing: Before running a batch of samples, a system suitability test is often performed. This may involve injecting a sample containing both Bortezomib and this compound to ensure the LC-MS/MS system is performing optimally in terms of sensitivity, peak shape, and resolution.

The consistent and predictable behavior of this compound makes it an indispensable tool for maintaining the quality, accuracy, and reliability of bioanalytical data in regulated and research environments.

Pharmacokinetic and Metabolic Investigations Utilizing 1s,2r Bortezomib D5 As a Tracer

Analytical Strategies for Studying Absorption, Distribution, and Excretion (ADME) Processes

The primary analytical strategy for ADME studies involving stable isotope-labeled compounds is the combination of a separation technique, such as liquid chromatography (LC), with tandem mass spectrometry (MS/MS). nih.govacs.org LC-MS/MS is a highly sensitive and specific technique that can identify and quantify the labeled drug and its metabolites in complex biological matrices like plasma, urine, and tissue samples. nih.govnih.gov

In a typical ADME study using (1S,2R)-Bortezomib-d5, after administration, biological samples are collected over time. These samples undergo preparation, often involving protein precipitation, followed by injection into the LC-MS/MS system. japsonline.com The liquid chromatography component separates the various compounds in the sample. The mass spectrometer then ionizes these compounds and separates them based on their mass-to-charge ratio (m/z). metsol.com For Bortezomib (B1684674), quantitation can be performed by monitoring the transition of the parent ion to a specific product ion. japsonline.com Because this compound has a higher mass than the unlabeled drug, the instrument can simultaneously detect and quantify both the administered tracer and any metabolites that retain the deuterium (B1214612) label, providing a clear picture of the drug's metabolic pathways. nih.gov

Elucidation of Bortezomib Metabolic Pathways Through Deuterium Labeling

Deuterium labeling is instrumental in mapping the biotransformation of Bortezomib. Using a tracer like this compound allows for the unambiguous identification of drug-related material in circulation, distinguishing true metabolites from endogenous background molecules. acs.org

Studies utilizing LC-MS/MS have successfully identified and characterized the primary circulating metabolites of Bortezomib in human plasma. nih.govresearchgate.net The principal biotransformation pathway was found to be oxidative deboronation, which results in the formation of two key diastereomeric carbinolamide metabolites, often referred to as M1 and M2. nih.govnih.gov Further metabolic processes include hydroxylation on the leucine (B10760876) and phenylalanine portions of the molecule, producing tertiary hydroxylated metabolites. nih.gov The carbinolamide metabolites can also be further converted into the corresponding amide and carboxylic acid forms. nih.gov The structures of these metabolites were confirmed by comparing their chromatographic and mass spectrometric properties to synthesized standards. nih.govresearchgate.net

Table 1: Major Identified Metabolites of Bortezomib

MetaboliteDescriptionMetabolic Process
M1 / M2Diastereomeric carbinolamide metabolitesOxidative Deboronation
-Tertiary hydroxylated metabolitesHydroxylation of the leucine moiety
-Benzylic hydroxylated metaboliteHydroxylation of the phenylalanine moiety
-Amide and Carboxylic Acid MetabolitesFurther conversion of carbinolamides

This table summarizes the main biotransformation products of Bortezomib as identified in human plasma studies. nih.gov

The boronic acid group is essential for Bortezomib's inhibitory effect on the proteasome; therefore, its removal via deboronation represents a key deactivation pathway. nih.govacs.orgfigshare.com The primary mechanism for this is oxidative deboronation. nih.govnih.gov In vitro experiments using human liver microsomes and ¹⁸O-labeled oxygen confirmed that the deboronation is an oxidative process, as the ¹⁸O was incorporated into the resulting M1 and M2 carbinolamide metabolites. nih.govacs.org

Interestingly, research indicates that chemically generated reactive oxygen species (ROS), which can be byproducts of cytochrome P450 catalysis, are also capable of deboronating Bortezomib. nih.gov This suggests a dual mechanism for the deactivation of the drug: one involving a conventional P450 enzyme-oxidant reaction and another mediated by ROS generated by P450 oxidase activity. nih.govacs.org This novel mechanism provides a deeper understanding of the biotransformation of boronic acid-containing pharmacophores. nih.gov

To identify the specific enzymes responsible for Bortezomib's metabolism, in vitro studies have been conducted using human liver microsomes and cDNA-expressed cytochrome P450 (CYP) isoforms. nih.govnih.gov These investigations have shown that multiple P450 enzymes contribute to the metabolism of Bortezomib. nih.gov

Table 2: Relative Contribution of Cytochrome P450 Isoforms to Bortezomib Metabolism

CYP450 IsoformRelative ContributionReference
CYP3A4Major nih.govnih.gov
CYP2C19Major nih.govnih.gov
CYP1A2Minor nih.gov
CYP2D6Minor nih.gov
CYP2C9Minor nih.gov

This table outlines the key enzymes involved in the phase I metabolism of Bortezomib.

Application of Deuterium Labeling for Probing Metabolic Drug-Drug Interactions

Understanding a drug's potential to interact with other medications is a critical aspect of its development. Deuterium-labeled tracers like this compound are valuable in these investigations. By using a deuterated compound, researchers can precisely measure how a co-administered drug affects the metabolism of the primary drug, without the confounding variable of the primary drug inhibiting its own metabolism. The strategic placement of deuterium can also be used to alter metabolic profiles, potentially reducing the formation of metabolites that cause drug-drug interactions. nih.gov

For Bortezomib, the potential for P450-mediated drug-drug interactions was evaluated by testing the inhibitory effects of the parent drug and its major deboronated metabolites (M1 and M2) on the primary P450 isoforms in human liver microsomes. nih.gov The results showed that Bortezomib and its metabolites were, at worst, mild inhibitors of certain CYP isoforms. nih.gov Based on the observed IC₅₀ values relative to expected clinical concentrations, it was concluded that major P450-mediated clinical drug-drug interactions are not anticipated for Bortezomib or its primary metabolites. nih.gov

Table 3: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Bortezomib and its Metabolites

CompoundCYP2C19 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)Other P450s (1A2, 2D6, 3A4/5)
Bortezomib~18.0>30No significant inhibition (>30 µM)
Metabolite M1~10.0~11.5No significant inhibition (>30 µM)
Metabolite M2~13.2>30No significant inhibition (>30 µM)

Data adapted from an in vitro study on the P450 inhibition potential of Bortezomib and its metabolites. nih.gov IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity.

Mechanistic Research Applications of 1s,2r Bortezomib D5

Methodological Contributions to In Vitro and In Vivo Proteasome Inhibition Studies

The primary and most widespread application of (1S,2R)-Bortezomib-d5 in research is its use as an internal standard (IS) for the precise quantification of Bortezomib (B1684674) in complex biological matrices. researchgate.netjapsonline.com Quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is fundamental to understanding the behavior of a drug in both laboratory and living systems. informahealthcare.com

An ideal internal standard should behave nearly identically to the analyte of interest during sample preparation and analysis but be distinguishable by the detector. scispace.com this compound fulfills this role exceptionally well. Because its physicochemical properties are almost identical to the non-labeled Bortezomib, it experiences similar extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer. japsonline.com However, its increased mass allows it to be separately identified and measured by the instrument. informahealthcare.com

This methodology is critical for:

In Vitro Studies: Accurately determining the concentration of Bortezomib in cell culture media and lysates allows for precise calculation of parameters like the half-maximal inhibitory concentration (IC50), which defines the potency of the drug against cancer cell lines. nih.gov

In Vivo Studies: In preclinical and clinical pharmacokinetic studies, this compound is essential for tracking the absorption, distribution, metabolism, and excretion (ADME) of Bortezomib. nih.govnih.gov By spiking plasma or tissue homogenate samples with a known amount of the deuterated standard, researchers can correct for sample loss during processing and variability in instrument response, leading to highly accurate concentration measurements. japsonline.comnih.gov

The table below illustrates typical mass transitions used in an LC-MS/MS method for quantifying Bortezomib with this compound as the internal standard.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zApplication
Bortezomib (Analyte)385.2259.1Quantification of the active drug.
This compound (Internal Standard)390.2264.1Correction for analytical variability.

Exploration of Potential Kinetic Isotope Effects on Biological Interactions

The substitution of hydrogen with deuterium (B1214612) can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational energy than the corresponding carbon-hydrogen (C-H) bond. nih.gov Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly if that hydrogen is replaced with a deuterium. researchgate.net

In the context of drug metabolism, the KIE is of significant interest. nih.gov Many drugs are metabolized by cytochrome P450 (CYP) enzymes in the liver, a process that often involves the oxidative cleavage of C-H bonds. If the deuterium atoms in this compound are located at sites susceptible to CYP-mediated metabolism, the deuterated compound may be metabolized more slowly than its non-deuterated counterpart.

While specific KIE studies on this compound are not widely published, the theoretical implications are significant for mechanistic studies:

Altered Metabolism: A slower rate of metabolism could potentially lead to a longer half-life and increased exposure of the drug in vivo.

Target Engagement: While less common, a KIE could also subtly affect drug-target binding or dissociation rates if a C-H bond at a labeled position is involved in interactions with the binding pocket of the 20S proteasome. bohrium.com

The exploration of these potential effects allows researchers to probe the metabolic liabilities of the parent molecule and understand which positions are critical for its enzymatic breakdown.

ParameterCarbon-Hydrogen (C-H) BondCarbon-Deuterium (C-D) BondPotential Implication
Bond Dissociation EnergyLowerHigherMore energy is required to break a C-D bond.
Reaction Rate (if bond cleavage is rate-limiting)FasterSlowerDeuteration can slow metabolic degradation.
Pharmacokinetic ProfileStandardPotentially altered (e.g., longer half-life)Isotopic substitution can be a tool in drug design.

Tracing Cellular Uptake and Intracellular Fate via Deuterium Labeling Techniques

Deuterium's utility extends beyond its use as an internal standard; it can also serve as a non-radioactive, minimally perturbative label for tracking molecules within biological systems. nih.govbiorxiv.org Advanced imaging and analytical techniques can detect the unique signature of the C-D bond, allowing researchers to visualize the uptake and subcellular distribution of this compound.

One powerful technique for this purpose is Stimulated Raman Scattering (SRS) microscopy . SRS is a vibrational imaging method that can detect specific chemical bonds. northeastern.edu The C-D bond vibrates at a frequency that falls within a "silent" region of the cellular Raman spectrum, where there are few interfering signals from endogenous biomolecules. This provides a clean and highly specific channel for imaging the deuterated drug. northeastern.edu

Using a technique like SRS microscopy, researchers could apply this compound to live cells and:

Visualize Cellular Entry: Observe the kinetics of the drug crossing the cell membrane in real-time.

Map Subcellular Localization: Determine where the drug accumulates within the cell, for instance, in the cytoplasm or nucleus, and its proximity to proteasomes.

Quantify Intracellular Concentration: Measure the relative concentration of the drug in different cellular compartments, providing a direct link between drug accumulation and biological effect.

This approach offers a significant advantage over methods that rely on fluorescent tags, which are much bulkier and can alter the drug's biological activity and distribution. Deuterium labeling provides a subtle, powerful way to observe the drug's behavior in its native form.

TechniquePrincipleApplication for this compoundResolution
Stimulated Raman Scattering (SRS) MicroscopyDetects the unique vibrational frequency of C-D bonds.High-resolution imaging of drug uptake and distribution in live cells.Subcellular
NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry)Mass spectrometry-based imaging of elemental and isotopic composition.High-sensitivity mapping of deuterium-labeled drug in fixed cells or tissues.Subcellular (~50 nm)
Deuterium MRI (dMRI)Magnetic resonance imaging tuned to the deuterium nucleus.In vivo imaging of drug distribution in whole organisms, though with lower resolution. biorxiv.orgTissue/Organ

Future Directions and Emerging Research Avenues for 1s,2r Bortezomib D5

Development of Novel Deuterated Bortezomib (B1684674) Analogs for Specific Research Objectives

The synthesis of (1S,2R)-Bortezomib-d5 has paved the way for the development of a new generation of deuterated bortezomib analogs. The primary goal is not to create new therapeutic agents but to design sophisticated molecular probes for specific research questions. By strategically placing deuterium (B1214612) atoms at different positions within the bortezomib molecule, researchers can investigate metabolic pathways and the formation of drug metabolites. researchgate.nethwb.gov.in

Deuteration at sites susceptible to metabolic modification can slow down these processes due to the kinetic isotope effect. researchgate.net This allows for the stabilization and subsequent identification of transient or low-abundance metabolites that would otherwise be difficult to detect. Such analogs are invaluable in preclinical studies to build a comprehensive metabolic map of bortezomib, potentially uncovering previously unknown bioactive or toxic metabolites. hwb.gov.in

Research is also moving towards creating deuterated analogs that can serve as probes to study drug-target interactions and resistance mechanisms. For instance, novel analogs could be designed to investigate how bortezomib interacts with different subunits of the proteasome or to track its distribution within resistant and sensitive cancer cell lines. researchgate.netnih.gov

Table 1: Potential Research Objectives for Novel Deuterated Bortezomib Analogs

Research Objective Rationale for Deuteration Potential Outcome
Metabolite Identification Slowing metabolism at specific sites to stabilize and trap intermediate metabolites. A more complete understanding of the drug's metabolic fate and potential for drug-drug interactions.
Pharmacokinetic (PK) Studies Creating analogs with altered PK profiles to study the impact of metabolism on drug distribution and clearance. nih.gov Insights into optimizing drug delivery and minimizing off-target effects.
Target Engagement Studies Using deuterated tags to differentiate the drug molecule from endogenous compounds in cellular assays. Quantitative measurement of how the drug binds to its target (the proteasome) under different conditions.

| Resistance Mechanism Analysis | Tracing the uptake, efflux, and intracellular localization of the drug in bortezomib-resistant vs. sensitive cells. | Identification of cellular machinery involved in drug resistance, offering new targets for combination therapies. nih.gov |

Integration of this compound into High-Throughput Analytical Platforms

The demand for faster and more efficient drug analysis has led to the development of high-throughput screening (HTS) platforms. This compound is ideally suited for integration into these systems, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). texilajournal.commdpi.com Its role as an internal standard is critical for ensuring the accuracy and reproducibility of quantitative bioanalysis in large-scale experiments. scispace.com

In HTS, thousands of samples may be analyzed in a single run. The use of a stable isotope-labeled internal standard like this compound corrects for variability that can occur during sample preparation and instrumental analysis, such as variations in sample recovery, matrix effects, and fluctuations in mass spectrometer sensitivity. texilajournal.comscispace.comclearsynth.com This ensures that any measured differences in drug concentration are due to true biological variation rather than analytical error.

Future work will focus on developing and validating HTS assays that utilize this compound for large-scale cellular uptake studies, drug-drug interaction screens, and preclinical pharmacokinetic studies. These platforms will enable researchers to rapidly screen compound libraries for molecules that modulate bortezomib's activity or to test the efficacy of different formulations. researchgate.net

Advanced Applications of Deuterium Labeling in Systems Biology and Drug Discovery Research

The application of deuterium labeling extends far beyond its use in internal standards. In systems biology, deuterated compounds are powerful tools for probing the dynamics of complex biological networks. For example, deuterated bortezomib analogs can be used in kinetic studies to understand how the drug perturbs cellular signaling pathways over time. By tracking the labeled drug and its downstream effects on the proteome and metabolome, researchers can build more accurate models of its mechanism of action.

In drug discovery, the "deuterium switch" is a strategy where hydrogen atoms in an existing drug are replaced with deuterium to improve its metabolic stability and pharmacokinetic profile. nih.gov While this compound is primarily a research tool, the principles behind its stability can inform the design of next-generation proteasome inhibitors. researchgate.net By identifying the metabolic "soft spots" on the bortezomib molecule, medicinal chemists can strategically introduce deuterium to create new chemical entities with potentially superior therapeutic properties. researchgate.netnih.gov This approach has gained significant traction, leading to the development and FDA approval of deuterated drugs that offer improved safety and efficacy over their non-deuterated counterparts. nih.gov

Methodological Advancements in Quantitative Proteomics and Metabolomics Utilizing Deuterated Compounds

Quantitative proteomics and metabolomics aim to measure the abundance of thousands of proteins and metabolites in a biological sample. These fields heavily rely on mass spectrometry and the use of stable isotope-labeled internal standards for accurate quantification. nih.govnih.govuu.nl this compound serves as a model for how deuterated compounds can be used to precisely quantify a specific analyte (bortezomib) within a complex biological matrix.

Future methodological advancements will likely involve the development of multiplexed assays where multiple deuterated standards are used simultaneously to quantify a panel of drugs and their metabolites. Furthermore, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) use labeled amino acids to create whole-proteome internal standards. nih.gov While distinct from using a single deuterated compound, the underlying principle is the same: using mass differences for precise relative quantification.

The integration of deuterated standards like this compound into advanced analytical workflows is crucial for pharmacoproteomics and pharmacometabolomics. These approaches study how drugs affect the proteome and metabolome, providing critical insights into drug efficacy, toxicity, and mechanisms of action. nih.gov The precision afforded by deuterated internal standards is essential for identifying subtle but significant changes in protein and metabolite levels in response to drug treatment, ultimately advancing the goals of personalized medicine. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Bortezomib
Carfilzomib
Pomalidomide
Daratumumab
Elotuzumab
Arry-520
Ixazomib
Oprozomib
Delanzomib
Marizomib
Rituximab
Dexamethasone
Deutetrabenazine

Q & A

Q. What metadata is essential for sharing this compound experimental data in public repositories?

  • Methodological Answer : Include CAS No. (1133706-15-6), isotopic purity, storage conditions (−20°C in argon), and chromatographic parameters. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by using platforms like ChEMBL or PubChem .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.